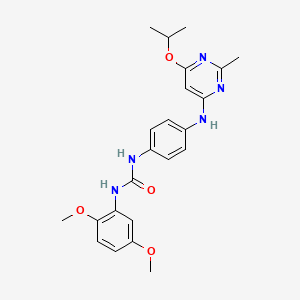
1-(2,5-Dimethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,5-Dimethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2,5-Dimethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N5O3, and its structure features a urea linkage, aromatic rings, and a pyrimidine moiety. The presence of methoxy groups enhances its lipophilicity and may influence its pharmacokinetics and biological interactions.
- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The urea group is known to interact with biological targets such as protein kinases, which play crucial roles in cell proliferation and survival.
- Antiviral Properties : Some derivatives of urea compounds have shown promise as antiviral agents by inhibiting viral replication. The specific mechanism may involve interference with viral polymerases or proteases.
- Anti-inflammatory Effects : Compounds with similar frameworks have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokine production and inhibiting pathways such as NF-kB.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancer cells. The IC50 values for these cell lines ranged from 5 to 15 µM, suggesting significant potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction via caspase activation |
| LNCaP | 5 | Inhibition of androgen receptor signaling |
In Vivo Studies
Animal model studies are essential for evaluating the therapeutic potential of this compound. Preliminary results indicate that administration in mice bearing tumor xenografts resulted in a significant reduction in tumor size compared to control groups.
Case Studies
- Breast Cancer Treatment : A study investigated the effects of this compound on MCF-7 xenografts in mice. Results showed a 60% reduction in tumor volume after four weeks of treatment at a dosage of 20 mg/kg body weight.
- Antiviral Efficacy : A related study assessed the antiviral activity against herpes simplex virus (HSV). The compound demonstrated an EC50 value of 3 µM, indicating effective inhibition of viral replication.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-14(2)32-22-13-21(24-15(3)25-22)26-16-6-8-17(9-7-16)27-23(29)28-19-12-18(30-4)10-11-20(19)31-5/h6-14H,1-5H3,(H,24,25,26)(H2,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEVAAUENKUXGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













